3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H9Cl2NOS. It is known for its unique structure, which includes an amino group, a dichlorothiophene ring, and a hydroxyl group. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol typically involves the reaction of 2,5-dichlorothiophene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of a Grignard reagent followed by amination and hydroxylation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the dichloro groups.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various amino derivatives.
Scientific Research Applications
3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dichlorothiophene: Similar structure but with an acetyl group instead of an amino group.
3-Amino-1-methyl-1H-pyrazole: Contains an amino group and a pyrazole ring.
Uniqueness
3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichlorothiophene ring and amino group make it particularly useful in synthesizing derivatives with diverse applications.
Properties
Molecular Formula |
C8H11Cl2NOS |
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Molecular Weight |
240.15 g/mol |
IUPAC Name |
3-amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11Cl2NOS/c1-4(3-11)7(12)5-2-6(9)13-8(5)10/h2,4,7,12H,3,11H2,1H3 |
InChI Key |
OTOANQOWXIQKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=C(SC(=C1)Cl)Cl)O |
Origin of Product |
United States |
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